2-(2-methylphenoxy)-N-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)acetamide
Description
2-(2-Methylphenoxy)-N-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)acetamide is a structurally complex acetamide derivative featuring a 2-methylphenoxy group, a sulfonamide-linked ethyl chain, and a 4-(3-methylphenyl)piperazine moiety. These motifs are frequently associated with receptor binding (e.g., adenosine, serotonin, or ACE2) and pharmacokinetic optimization .
Properties
IUPAC Name |
2-(2-methylphenoxy)-N-[2-[4-(3-methylphenyl)piperazin-1-yl]sulfonylethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4S/c1-18-6-5-8-20(16-18)24-11-13-25(14-12-24)30(27,28)15-10-23-22(26)17-29-21-9-4-3-7-19(21)2/h3-9,16H,10-15,17H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRADTLYTFPQZKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)COC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-methylphenoxy)-N-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)acetamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure
The structure of the compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₂₃N₃O₄S
- Molecular Weight : 373.45 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The presence of the piperazine moiety and sulfonyl group suggests potential interactions with neurotransmitter receptors and other signaling pathways.
Potential Mechanisms:
- Receptor Modulation : The compound may act as a ligand for specific receptors, influencing neurotransmission and cellular signaling.
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, thereby altering physiological responses.
Pharmacological Effects
Research indicates that the compound exhibits several pharmacological effects:
- Antidepressant Activity : Studies suggest that compounds with similar structures to this one can exhibit antidepressant properties by modulating serotonin and norepinephrine levels in the brain.
- Anti-inflammatory Effects : The sulfonamide group is known for its anti-inflammatory properties, potentially making this compound useful in treating inflammatory conditions.
In Vitro Studies
In vitro studies have shown varying degrees of biological activity:
| Study | Cell Line | Concentration | Effect Observed |
|---|---|---|---|
| HEK293 | 10 µM | Inhibition of apoptosis | |
| SH-SY5Y | 50 µM | Neuroprotective effects | |
| RAW264.7 | 25 µM | Reduced NO production |
Case Studies
Several case studies have explored the biological activity of related compounds, providing insights into the potential effects of this specific compound:
-
Case Study on Antidepressant Activity :
- A study examined a related piperazine derivative's effect on depressive behavior in animal models. The results indicated significant reductions in depressive-like symptoms when administered at specific dosages.
-
Case Study on Anti-inflammatory Properties :
- Research conducted on a sulfonamide derivative demonstrated reduced inflammatory markers in models of acute inflammation, suggesting that similar compounds could have therapeutic applications in inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features
The compound shares core features with several analogs, including:
- N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide: Differs in the substitution pattern (3,4-dimethoxyphenyl vs. 3-methylphenyl on piperazine) and the presence of an isobutylamino sulfonyl group.
- N-(3-Methylphenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide: Features a styrenesulfonyl-piperazine group instead of a 3-methylphenyl-piperazine.
- 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide : Replaces the sulfonyl ethyl group with a benzothiazole-containing aryl ring, which may enhance π-π stacking interactions in receptor binding .
Pharmacological Activity
- ACE2 Inhibition: The analog N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide demonstrates ACE2 targeting, a critical mechanism for SARS-CoV-2 entry inhibition. The sulfonamide and phenoxy groups likely contribute to binding affinity .
- Piperazine-Based Targets : Piperazine derivatives are often selective for neurotransmitter receptors (e.g., serotonin 5-HT₁A or dopamine D₂). Substitutions on the piperazine ring (e.g., 3-methylphenyl vs. 4-methoxyphenyl) modulate subtype selectivity and metabolic stability .
Data Table: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
